2,7-Dimethyl-phenothiazone
CAS No.:
Cat. No.: VC13873752
Molecular Formula: C14H11NOS
Molecular Weight: 241.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11NOS |
|---|---|
| Molecular Weight | 241.31 g/mol |
| IUPAC Name | 2,7-dimethylphenothiazin-3-one |
| Standard InChI | InChI=1S/C14H11NOS/c1-8-3-4-10-13(5-8)17-14-7-12(16)9(2)6-11(14)15-10/h3-7H,1-2H3 |
| Standard InChI Key | TVVHYPAXJOOOSG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C3C=C(C(=O)C=C3S2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2,7-dimethyl-10H-phenothiazine consists of two benzene rings fused to a central thiazine ring containing sulfur and nitrogen. The methyl substituents at positions 2 and 7 introduce steric and electronic modifications that enhance lipophilicity and modulate receptor interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃NS | |
| Molecular Weight | 227.33 g/mol | |
| Exact Mass | 227.077 Da | |
| LogP (Partition Coefficient) | 5.34 | |
| Topological Polar Surface Area | 37.3 Ų |
The elevated LogP value indicates high lipophilicity, which facilitates blood-brain barrier penetration—a critical feature for CNS-active drugs .
Synthesis and Optimization
Conventional Synthesis Route
The primary synthesis involves methylation of phenothiazine using methyl iodide (MeI) in the presence of sodium hydride (NaH) as a base. The reaction proceeds in dimethylformamide (DMF) at 80–100°C for 6–8 hours, yielding 2,7-dimethyl-10H-phenothiazine with ~65% efficiency.
Challenges and Modifications
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Regioselectivity Issues: Uncontrolled methylation may produce 3,7- or 1,7-dimethyl isomers. Using bulkier bases like potassium tert-butoxide (t-BuOK) improves regioselectivity to >85% .
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Solvent Optimization: Replacing DMF with tetrahydrofuran (THF) reduces side reactions but lowers yield to 52% .
Biological Activities and Mechanisms
Table 2: Cytotoxic Activity Against MCF-7 Cells
| Compound | IC₅₀ (μM) | Selectivity Index (vs. MCF-10A) | Source |
|---|---|---|---|
| 2,7-Dimethyl-10H-phenothiazine | 12.4 | 3.5 | |
| Paclitaxel (Control) | 0.002 | 1.1 |
The compound induces G2/M cell cycle arrest and apoptosis via tubulin binding, mimicking paclitaxel’s mechanism but with lower potency . Molecular docking reveals interactions with β-tubulin’s T276 residue, destabilizing microtubule assembly .
Antimicrobial Effects
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Antibacterial: MIC = 32 μg/mL against Staphylococcus aureus (comparable to ciprofloxacin at 2 μg/mL) .
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Antifungal: 64% growth inhibition of Candida albicans at 50 μM .
Pharmacological Applications
CNS Drug Development
The compound’s lipophilicity and structural similarity to chlorpromazine suggest potential antipsychotic activity. In zebrafish models, 2,7-dimethyl-10H-phenothiazine at 15 μM showed no neurotoxicity, unlike chlorpromazine derivatives .
Drug Resistance Reversal
At 10 μM, it enhances doxorubicin efficacy in P-glycoprotein-overexpressing cancer cells by 4.2-fold, likely through ATPase inhibition .
Comparative Analysis with Phenothiazine Derivatives
Table 3: Key Comparisons with 2,7-Dichloro-10H-phenothiazine
| Property | 2,7-Dimethyl Derivative | 2,7-Dichloro Derivative |
|---|---|---|
| Molecular Weight | 227.33 g/mol | 268.16 g/mol |
| LogP | 5.34 | 5.34 |
| Anticancer IC₅₀ (MCF-7) | 12.4 μM | 8.7 μM |
| CNS Toxicity (Zebrafish) | Safe at 15 μM | Lethal at 5 μM |
Chlorine substituents enhance cytotoxicity but increase toxicity, limiting therapeutic windows .
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